molecular formula C19H16ClNO3 B5717492 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)furan-2-carboxamide

5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)furan-2-carboxamide

Cat. No.: B5717492
M. Wt: 341.8 g/mol
InChI Key: FVEPRNYLPYLACQ-UHFFFAOYSA-N
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Description

5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 3-chloro-4-methylphenyl and 2-methoxyphenyl groups can be done via electrophilic aromatic substitution or other suitable methods.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the furan carboxylic acid with an amine.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts, controlled temperatures, and pressures. The specific details would depend on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions may convert the carboxamide group to an amine or other reduced forms.

    Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)furan-2-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chloro-4-methylphenyl)furan-2-carboxamide
  • N-(2-methoxyphenyl)furan-2-carboxamide
  • 5-(4-methylphenyl)-N-(2-methoxyphenyl)furan-2-carboxamide

Uniqueness

The unique combination of the 3-chloro-4-methylphenyl and 2-methoxyphenyl groups in 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)furan-2-carboxamide may confer distinct biological activities or chemical properties compared to similar compounds. This uniqueness could be explored through comparative studies to identify specific advantages or applications.

Properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-12-7-8-13(11-14(12)20)16-9-10-18(24-16)19(22)21-15-5-3-4-6-17(15)23-2/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEPRNYLPYLACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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